molecular formula C6H12N2O B3050208 4-Methyl-1,4-diazepan-2-one CAS No. 24286-84-8

4-Methyl-1,4-diazepan-2-one

Cat. No.: B3050208
CAS No.: 24286-84-8
M. Wt: 128.17 g/mol
InChI Key: AIRVCSGEUIGZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,4-diazepan-2-one is a heterocyclic organic compound with the molecular formula C6H12N2O. It is a seven-membered ring structure containing two nitrogen atoms and a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular reductive amination of aminoketones using imine reductases. This enzymatic process allows for the formation of chiral 1,4-diazepanes with high enantioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts, such as imine reductases, can be optimized for higher yields and efficiency. Additionally, chemical synthesis methods involving metal catalysts and specific reaction conditions are also employed .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,4-diazepan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-Methyl-1,4-diazepan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-1,4-diazepan-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in enzymatic reactions, it acts as a substrate for imine reductases, leading to the formation of chiral amines. The compound’s structure allows it to participate in various biochemical pathways, influencing the activity of enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,4-diazepan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high enantioselectivity in enzymatic reactions makes it valuable in the synthesis of chiral compounds .

Properties

IUPAC Name

4-methyl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-2-3-7-6(9)5-8/h2-5H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRVCSGEUIGZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481771
Record name 4-methyl-2-homopiperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24286-84-8
Record name 4-methyl-2-homopiperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,4-diazepan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 750 g of N-methyl-N-(2-cyanoethyl)glycine ethyl ester (prepared from methylaminopropionitrile and ethyl chloroacetate) in 1 liter of ethanol is hydrogenated in the presence of 60 g of Raney cobalt in an autoclave at a temperature of from 80° to 90°C and under a pressure of 100 to 120 atms. of hydrogen. The calculated quantity of hydrogen has been absorbed after about 1 hour. The hydrogenated solution is filtered off from the catalyst. The solid residue left after the ethanol has been evaporated is freed from any greases adhering to it by means of a little ethyl acetate, and the white product, which does not show any tendency towards discoloration in air, is fractionated in a high vacuum with 5 g of sodium methoxide. 424 g of 1-N-methyl-hexahydro-1,4-diazepin-3-one melting at 91°C are obtained.
Name
N-methyl-N-(2-cyanoethyl)glycine ethyl ester
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1,4-diazepan-2-one
Reactant of Route 2
Reactant of Route 2
4-Methyl-1,4-diazepan-2-one
Reactant of Route 3
4-Methyl-1,4-diazepan-2-one
Reactant of Route 4
4-Methyl-1,4-diazepan-2-one
Reactant of Route 5
Reactant of Route 5
4-Methyl-1,4-diazepan-2-one
Reactant of Route 6
4-Methyl-1,4-diazepan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.